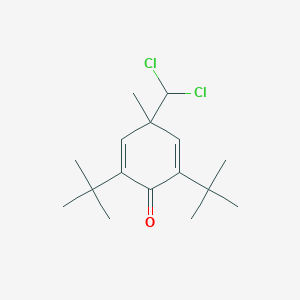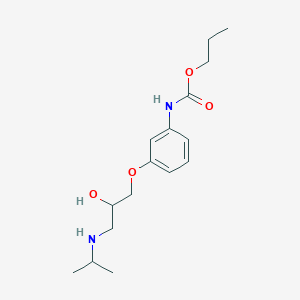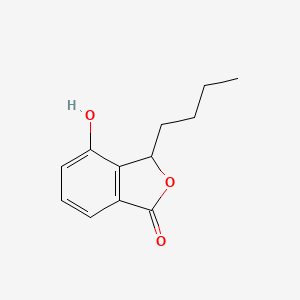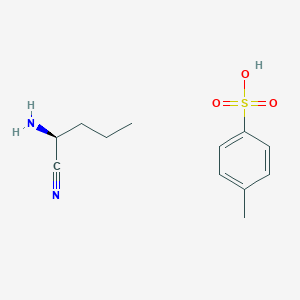
tert-Butyl carbamimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl carbamimidate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamimidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl carbamimidate can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with an appropriate amine under controlled conditions. Another method includes the reaction of tert-butyl chloroformate with an amine, followed by the addition of a base to form the carbamimidate.
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors. The process involves the careful control of temperature and pressure to ensure high yields and purity. The use of catalysts and solvents may also be employed to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl carbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl carbamate.
Reduction: It can be reduced to form tert-butyl amine.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: tert-Butyl carbamate.
Reduction: tert-Butyl amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl carbamimidate is used as a reagent in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.
Biology: In biological research, this compound is used to modify proteins and peptides. It can react with amino groups in proteins, leading to the formation of stable carbamate derivatives.
Medicine: this compound has potential applications in drug development. It can be used to synthesize prodrugs, which are inactive compounds that can be converted into active drugs in the body.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It can also be employed as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl carbamimidate involves its ability to react with nucleophiles. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The carbamimidate moiety can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the carbamimidate moiety.
tert-Butyl isocyanate: Precursor to tert-Butyl carbamimidate, used in similar reactions.
tert-Butyl chloroformate: Another precursor, used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of the tert-butyl group and the carbamimidate moiety. This combination provides distinct reactivity and selectivity, making it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
102142-91-6 |
|---|---|
Fórmula molecular |
C5H12N2O |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
tert-butyl carbamimidate |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)8-4(6)7/h1-3H3,(H3,6,7) |
Clave InChI |
SEBFEOANNMLCCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14078749.png)
![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)

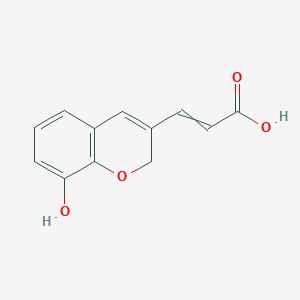
![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)

![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
